SRT 1460-d9
Description
Evolutionary Conservation and Diverse Physiological Functions of Sirtuins (SIRT1-7)
Sirtuins are a family of proteins that have been remarkably conserved throughout evolution, found in organisms ranging from bacteria to humans. mdpi.comoncotarget.comresearchgate.net In mammals, there are seven sirtuins, designated SIRT1 through SIRT7. oncotarget.comnih.gov This evolutionary conservation underscores their fundamental importance in cellular processes. The seven human sirtuins share a conserved catalytic core but possess unique N- and C-terminal extensions that contribute to their distinct functions and localizations within the cell. researchgate.net
Sirtuins are distributed in various subcellular compartments, allowing them to coordinate cellular responses to metabolic changes throughout the organism. nih.gov SIRT1, SIRT6, and SIRT7 are primarily located in the nucleus, where they can influence gene expression. nih.govphysiology.org SIRT2 is found in both the cytoplasm and the nucleus. physiology.org SIRT3, SIRT4, and SIRT5 are localized to the mitochondria, the cell's energy powerhouses. physiology.orgnih.gov This diverse localization reflects their involvement in a wide array of physiological processes. physiology.orgfrontiersin.org
The functions of sirtuins are extensive and critical for maintaining cellular homeostasis. They are involved in:
Metabolism: Sirtuins are key regulators of energy metabolism, responding to the availability of nutrients to control processes like fatty acid oxidation and glucose homeostasis. oncotarget.comnih.gov
DNA Repair and Genomic Stability: They play a crucial role in maintaining the integrity of the genome by participating in DNA repair processes. frontiersin.org
Inflammation: Sirtuins can modulate inflammatory responses within the body. frontiersin.orgfrontiersin.org
Cellular Senescence and Aging: Increased sirtuin activity has been linked to extended lifespan in various organisms, and they are considered important players in the aging process. frontiersin.orgoup.com
Apoptosis (Programmed Cell Death): Sirtuins are involved in regulating the life and death of cells. researchgate.netphysiology.org
Circadian Rhythms: They contribute to the regulation of the body's internal clock. physiology.orgnih.gov
The diverse roles of sirtuins highlight their significance as therapeutic targets for a range of age-related and metabolic diseases. frontiersin.orgresearchgate.net
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)-Dependent Deacetylation: A Fundamental Mechanism in Cellular Regulation
A defining characteristic of sirtuins is their enzymatic activity, which is dependent on the coenzyme nicotinamide adenine dinucleotide (NAD+). nih.govacs.org Sirtuins function as NAD+-dependent deacetylases, removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. frontiersin.orgmdpi.com This deacetylation process is a fundamental mechanism of cellular regulation. embopress.orgembopress.org
The reaction catalyzed by sirtuins involves the cleavage of NAD+ and the transfer of the acetyl group from the protein substrate to the ADP-ribose portion of NAD+. researchgate.net This process yields three products: the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose. acs.orgnih.gov The dependence on NAD+ links the activity of sirtuins directly to the metabolic state of the cell, as the ratio of NAD+ to its reduced form, NADH, reflects the cell's energy status. frontiersin.org When NAD+ levels are high, indicating an energy-rich state, sirtuin activity is increased. frontiersin.org
The mechanism of NAD+-dependent deacetylation is a unique and complex process. It is proposed to proceed through an ADP-ribosyl-peptidyl-imidate intermediate, which is formed from the reaction of NAD+ with an acetylated lysine residue. nih.gov This mechanism allows sirtuins to dynamically respond to fluctuations in intracellular NAD+ and nicotinamide levels. nih.gov By altering the acetylation state of their target proteins, sirtuins can modulate a wide range of cellular functions, from gene expression to enzyme activity. nih.govembopress.orgembopress.org
Rationale for Investigating Small Molecule Sirtuin Modulators in Biological Systems
The central role of sirtuins in regulating key cellular processes has made them an attractive target for therapeutic intervention. frontiersin.orgmdpi.com The dysregulation of sirtuin activity has been implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, cardiovascular diseases, and cancer. frontiersin.orgfrontiersin.org This has spurred significant research into the discovery and development of small molecules that can modulate sirtuin activity, either by activating or inhibiting them. researchgate.netmdpi.comnih.gov
The rationale for investigating these modulators lies in their potential to correct the imbalances in sirtuin activity associated with disease. researchgate.net For instance, activating sirtuins could mimic the beneficial effects of caloric restriction, a condition known to increase sirtuin activity and promote longevity. frontiersin.orgresearchgate.net Small molecule activators could therefore offer a pharmacological approach to treating age-related diseases like type 2 diabetes. researchgate.netnih.gov Conversely, in certain cancers where sirtuins may promote tumor growth, inhibitors could serve as valuable therapeutic agents. frontiersin.orgfrontiersin.org
The development of sirtuin-activating compounds (STACs) and inhibitors allows researchers to probe the specific functions of different sirtuin isoforms and to validate their potential as drug targets in cellular and animal models of human diseases. frontiersin.orgbiorxiv.org These small molecules serve as critical tools for understanding the intricate biology of sirtuins and for exploring their therapeutic potential. nih.gov
Overview of SRT 1460-d9 within the Landscape of Sirtuin Research Compounds
SRT 1460 is a synthetic small molecule that was developed as a potent activator of SIRT1. wikipedia.orgglpbio.com It belongs to a class of benzamide (B126) compounds and has been shown in some studies to be more potent than resveratrol (B1683913), a natural compound known to activate SIRT1. glpbio.commedchemexpress.com Research has suggested that SRT 1460 can improve insulin (B600854) sensitivity and lower plasma glucose levels in animal models. wikipedia.org
This compound is a deuterated version of SRT 1460. vulcanchem.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can sometimes alter its metabolic properties, potentially leading to a longer half-life and improved pharmacokinetic profile. This is a common strategy in drug development to enhance the properties of a lead compound.
However, it is important to note that the direct activation of SIRT1 by SRT 1460 and other similar compounds has been a subject of scientific debate. wikipedia.orgnih.gov Some studies have suggested that the observed activation might be an artifact of the in vitro assay systems used, particularly those employing fluorophore-tagged peptide substrates. nih.govresearchgate.net These studies propose that the compounds may interact directly with the fluorescent substrate rather than the SIRT1 enzyme itself. nih.gov Despite this controversy, compounds like SRT 1460 and its deuterated analog, this compound, remain valuable tools in the ongoing research to understand sirtuin biology and the potential for pharmacological modulation of this important class of enzymes. nih.govijbs.comresearchgate.net
Properties
Molecular Formula |
C₂₆H₂₀D₉N₅O₄S |
|---|---|
Molecular Weight |
516.66 |
Synonyms |
3,4,5-Trimethoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-benzamide-d9 |
Origin of Product |
United States |
Molecular and Enzymatic Characterization of Srt 1460 D9 Activity
Academic Discourse and Re-evaluation of Direct Sirtuin Activation by Small Molecules
The initial enthusiasm surrounding the discovery of small-molecule sirtuin-activating compounds (STACs), including those structurally related to SRT 1460-d9, has been met with significant academic debate and critical re-evaluation. nih.govnih.gov The core of the controversy lies in the methodology used to screen for and characterize these activators, leading to questions about the physiological relevance of the initially observed potent activation of SIRT1. nih.govoup.com
Cellular Modulatory Effects and Pathway Investigations of Srt 1460 D9
Impact on Cellular Homeostasis and Phenotypes
SRT 1460 has been shown to negatively regulate the growth and viability of pancreatic cancer cells. nih.gov Studies demonstrate that it inhibits cell viability in a dose-dependent manner across various pancreatic cancer cell lines, including Patu8988t, SU86.86, and Panc-1. medchemexpress.com These cancer cell lines exhibited greater sensitivity to the compound compared to the control human pancreatic ductal epithelial (HPDE) cell line. medchemexpress.com The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been quantified for these cell lines, highlighting its potent effect on cancer cell proliferation. medchemexpress.com Furthermore, SIRT1 activating compounds (STACs) like SRT 1460 have been found to enhance the sensitivity of pancreatic cancer cells to standard chemotherapy agents such as gemcitabine (B846) and paclitaxel. nih.gov
| Cell Line | Cell Type | IC₅₀ of SRT 1460 (μM) | Reference |
|---|---|---|---|
| Panc-1 | Pancreatic Cancer | 0.66 ± 0.02 | medchemexpress.com |
| Patu8988t | Pancreatic Cancer | 1.62 ± 0.13 | medchemexpress.com |
| SU86.86 | Pancreatic Cancer | 2.31 ± 0.23 | medchemexpress.com |
| HPDE | Control (Non-cancerous Pancreatic Duct Epithelial) | 2.39 ± 0.29 | medchemexpress.com |
The reduction in cellular viability caused by SRT 1460 in pancreatic cancer models is linked to the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have shown that treatment with SRT 1460 leads to an increase in the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3. nih.gov The cleavage of these proteins is a hallmark of the apoptotic cascade, indicating that SRT 1460 activates this cell death pathway. nih.gov This pro-apoptotic effect was demonstrated to be dependent on the presence of SIRT1, as silencing SIRT1 expression reduced the cleavage of PARP-1 and caspase-3 induced by the compound. nih.gov
Modulation of Cellular Viability and Proliferation in Specific Cell Lines (e.g., Pancreatic Cancer Models)
Regulation of Autophagic Flux and Associated Protein Markers (e.g., LC3-II Expression)
SRT 1460 influences the cellular process of autophagy, a degradation pathway that removes dysfunctional components. medchemexpress.comnih.gov Treatment with SRT 1460 results in an increased expression of the autophagosome marker Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). medchemexpress.comnih.gov LC3-II is formed from the conversion of LC3-I and is recruited to autophagosome membranes, with its levels often correlating to the number of autophagosomes. researchgate.net
However, a more detailed investigation revealed that in pancreatic cancer cells, SRT 1460 treatment also caused an increase in the levels of p62/SQSTM1. nih.gov The p62 protein binds to LC3-II and is normally degraded upon the fusion of autophagosomes with lysosomes. nih.gov A simultaneous accumulation of both LC3-II and p62 suggests that while autophagosomes are being formed, their degradation is impaired, pointing to an inhibition of the autophagic flux. nih.gov Interestingly, this effect on autophagy markers was found to occur even in the absence of SIRT1, suggesting the modulation of autophagy by SRT 1460 may proceed through a SIRT1-independent mechanism. nih.gov
| Marker | Effect of SRT 1460 Treatment | Implication | Reference |
|---|---|---|---|
| LC3-II | Increased Expression | Increased number of autophagosomes | medchemexpress.comnih.gov |
| p62/SQSTM1 | Increased Expression | Impaired degradation of autophagosomes | nih.gov |
| Autophagic Flux | Inhibited | Block in the autophagy degradation pathway | nih.gov |
Influence on Metabolic Pathways and Bioenergetic State
SRT 1460 has been investigated for its role in metabolic regulation, particularly concerning glucose homeostasis. As a SIRT1 activator, it is linked to pathways that improve metabolic health. medchemexpress.com Studies have found that SRT 1460 can improve insulin (B600854) sensitivity and lower plasma glucose levels in key metabolic tissues such as fat, muscle, and the liver. medchemexpress.com SIRT1 is known to positively sustain insulin sensitivity and glucose homeostasis. mdpi.com Insulin signaling is a complex cascade that, upon activation, promotes the uptake and utilization of glucose in tissues like skeletal muscle and adipose tissue, thereby regulating blood glucose levels. frontiersin.org By activating SIRT1, compounds like SRT 1460 are thought to enhance these signaling pathways, contributing to improved glycemic control. mdpi.com
The compound has been reported to increase mitochondrial and metabolic function. medchemexpress.com This effect is consistent with the known role of SIRT1 as a critical regulator of mitochondrial biogenesis, the process of generating new mitochondria. nih.govaginganddisease.org SIRT1 activation leads to the deacetylation of the peroxisome proliferator-activated receptor-gamma coactivator-1-alpha (PGC-1α). nih.govaginganddisease.org PGC-1α is a master regulator that, once activated, orchestrates the transcription of genes essential for mitochondrial function and biogenesis. nih.gov This includes the co-activation of Nuclear Respiratory Factor 1 (NRF1), which in turn regulates the expression of Mitochondrial Transcription Factor A (TFAM). nih.gov TFAM is crucial for the replication and transcription of mitochondrial DNA, ultimately leading to the synthesis of new, functional mitochondria. nih.gov
Cellular Glucose Metabolism and Insulin Signaling Pathways
Transcriptomic and Proteomic Signatures Associated with SRT 1460-d9 Exposure
A note on the compound: The scientific literature available focuses on the parent compound, SRT 1460, rather than its deuterated form, this compound. The following information is based on studies of SRT 1460, as the cellular effects are expected to be comparable.
SRT 1460 is recognized as a small molecule activator of SIRT1 (sirtuin 1), a class III histone deacetylase that is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). thno.orgresearchgate.net SIRT1 is a crucial regulator of a wide array of cellular processes, including metabolism, DNA repair, and inflammation, primarily through the deacetylation of histone and non-histone protein targets. thno.orgnih.gov While initially reported as a potent and selective SIRT1 activator, some studies have since suggested that the activation mechanism of SRT 1460 and related compounds might be indirect or dependent on specific experimental conditions, such as the use of fluorophore-labeled substrates in assays. nih.govnih.govoup.com Despite this controversy, research into its biological effects has illuminated its influence on various cellular pathways.
Differential Gene Expression Analysis
Direct, large-scale transcriptomic studies detailing global gene expression changes following exposure to SRT 1460 are not extensively detailed in publicly available research. However, differential gene expression can be inferred from the known downstream targets of the SIRT1 pathway, which SRT 1460 modulates. The activation of SIRT1 by SRT 1460 is expected to influence the expression of genes involved in metabolic regulation, stress resistance, and mitochondrial biogenesis. hku.hk
SIRT1 activation leads to the deacetylation of key transcription factors and co-activators, thereby altering their activity and subsequent gene expression profiles. researchgate.net For instance, the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) by SIRT1 enhances the expression of genes responsible for mitochondrial biogenesis and fatty acid oxidation. hku.hkfrontiersin.org Similarly, the deacetylation of Forkhead box O (FOXO) transcription factors can promote the expression of genes involved in cellular stress resistance and autophagy. nih.govaginganddisease.org Therefore, exposure to SRT 1460 is anticipated to result in the upregulation of genes associated with these protective and metabolic pathways.
Global Protein Deacetylation Profiling
Comprehensive global protein deacetylation profiles in response to SRT 1460 are not widely published. Research has primarily centered on specific, well-characterized SIRT1 substrates. SIRT1's function is to remove acetyl groups from lysine (B10760008) residues on a variety of protein targets, thereby modulating their function. thno.org SRT 1460, as a SIRT1 activator, facilitates this process. mdpi.com
One of the key mechanisms reported for SRT 1460 is that it lowers the Michaelis constant (KM) of SIRT1 for its acetylated substrates, which increases the efficiency of the deacetylation reaction. mdpi.com Studies have demonstrated that sirtuin-activating compounds (STACs) like SRT 1460 can lead to a SIRT1-dependent decrease in the acetylation of key proteins such as p53 in certain cell lines. mdpi.com The deacetylation of non-histone proteins is a critical post-translational modification that regulates cellular signaling in the nucleus, cytoplasm, and mitochondria. nih.gov
The table below summarizes key protein substrates whose deacetylation is potentially enhanced by SRT 1460-mediated SIRT1 activation.
| Target Protein | Cellular Location | Function Modulated by Deacetylation | Anticipated Cellular Outcome |
| PGC-1α | Nucleus | Co-activator of transcription | Increased mitochondrial biogenesis, enhanced fatty acid oxidation. hku.hkfrontiersin.org |
| FOXO Transcription Factors (e.g., FOXO1, FOXO3a) | Nucleus/Cytoplasm | Transcription factors | Promotion of stress resistance, autophagy, and metabolic regulation. nih.govaginganddisease.org |
| p53 | Nucleus | Tumor suppressor | Regulation of apoptosis and cell cycle arrest. researchgate.netmdpi.com |
| NF-κB (p65/RelA subunit) | Nucleus/Cytoplasm | Transcription factor | Inhibition of inflammatory pathways. aginganddisease.orgnih.gov |
| LKB1 | Cytoplasm | Kinase | Activation of AMPK, leading to energy homeostasis. nih.gov |
Identification of Downstream Signaling Cascades
Exposure to SRT 1460 has been shown to modulate several critical downstream signaling cascades, primarily through its activation of SIRT1. These pathways are integral to cellular metabolism, survival, and stress response.
One of the most prominent pathways affected is the SIRT1/PGC-1α axis . By activating SIRT1, SRT 1460 promotes the deacetylation of PGC-1α, a master regulator of mitochondrial biogenesis. hku.hk This in turn stimulates mitochondrial activity and enhances cellular energy metabolism. hku.hk
SRT 1460 also influences the SIRT1/FOXO pathway . Activation of SIRT1 leads to the deacetylation of FOXO proteins, which are key transcription factors in the regulation of cellular responses to stress. nih.gov This can trigger downstream pathways related to apoptosis and cell survival. nih.gov
Furthermore, SIRT1 activation can indirectly stimulate the AMP-activated protein kinase (AMPK) pathway . SIRT1 can deacetylate and activate LKB1, the upstream kinase for AMPK. nih.gov Activated AMPK works to restore cellular energy balance, often in concert with SIRT1, to regulate metabolic processes. aginganddisease.org
In the context of cancer biology, SRT 1460 has been reported to induce a SIRT1-lysosomal-dependent cell death pathway in pancreatic cancer cells. medchemexpress.comresearchgate.net This suggests a role in promoting autophagy and cell death in malignant cells. Additionally, by deacetylating the RelA/p65 subunit of NF-κB , SIRT1 can suppress its transcriptional activity, thereby inhibiting inflammatory signaling pathways. aginganddisease.orgselleck.cn
The interconnected signaling cascades influenced by SRT 1460 are summarized in the table below.
| Signaling Cascade | Key Mediators | Primary Cellular Function |
| SIRT1/PGC-1α Pathway | PGC-1α | Mitochondrial biogenesis, energy metabolism. hku.hk |
| SIRT1/FOXO Pathway | FOXO1, FOXO3a | Stress resistance, apoptosis, autophagy. nih.govaginganddisease.org |
| SIRT1/AMPK Pathway | LKB1, AMPK | Energy homeostasis, metabolic regulation. nih.govaginganddisease.org |
| NF-κB Pathway | RelA/p65 | Inflammation. nih.govselleck.cn |
| Lysosomal Cell Death Pathway | SIRT1, Lysosomes | Autophagy, apoptosis (in cancer cells). medchemexpress.comresearchgate.net |
Preclinical Investigations of Srt 1460 D9 in Non Human Biological Systems
In Vitro Model Systems and Experimental Paradigms
SRT 1460 has been evaluated for its effects on various pancreatic cancer cell lines, including Patu8988t, SU86.86, and Panc-1, as well as the non-cancerous human pancreatic ductal epithelial (HPDE) cell line. medchemexpress.comaacrjournals.org Studies have shown that SRT 1460 inhibits cell viability in these pancreatic cancer cells in a dose-dependent manner. aacrjournals.orgnih.gov Notably, the cancer cell lines demonstrated greater sensitivity to the compound compared to the control HPDE cells. medchemexpress.comaacrjournals.orgnih.gov The half-maximal inhibitory concentrations (IC50) after 72 hours of treatment were determined to be 1.62±0.13 μM for Patu8988t, 2.31±0.23 μM for SU86.86, and 0.66±0.02 μM for Panc-1 cells. medchemexpress.comaacrjournals.orgchemsrc.com In contrast, the IC50 for the non-cancerous HPDE cells was higher, at 2.39±0.29 μM, indicating a degree of selectivity for cancer cells. medchemexpress.comaacrjournals.orgchemsrc.com Further investigations confirmed that the inhibition of cell viability by SRT 1460 is dependent on the presence and activity of SIRT1. nih.govaacrjournals.org
IC50 Values of SRT 1460 in Pancreatic Cell Lines
| Cell Line | Cell Type | IC50 (μM) after 72h |
| Panc-1 | Pancreatic Cancer | 0.66 ± 0.02 medchemexpress.comaacrjournals.orgchemsrc.com |
| Patu8988t | Pancreatic Cancer | 1.62 ± 0.13 medchemexpress.comaacrjournals.orgchemsrc.com |
| SU86.86 | Pancreatic Cancer | 2.31 ± 0.23 medchemexpress.comaacrjournals.orgchemsrc.com |
| HPDE | Non-cancerous Control | 2.39 ± 0.29 medchemexpress.comaacrjournals.orgchemsrc.com |
This table displays the half-maximal inhibitory concentration (IC50) of SRT 1460 on various pancreatic cancer cell lines and a non-cancerous control cell line, indicating the compound's potency in inhibiting cell viability.
The utility of SRT 1460 has been explored in advanced three-dimensional (3D) cellular models that more closely mimic the in vivo tumor environment. Specifically, its effect on anchorage-independent growth, a hallmark of cancer cells, was tested using soft agar (B569324) assays. aacrjournals.orgaacrjournals.org In these experiments, SRT 1460 was shown to inhibit the formation of colonies by Patu8988t pancreatic cancer cells, demonstrating its potential to suppress tumor cell growth in a 3D context. aacrjournals.orgaacrjournals.orgresearchgate.net
The biological activity of SRT 1460 in cell cultures has been quantified using several standard assays. Cell viability has been measured using methods such as the MTT assay, which demonstrated the dose-dependent inhibitory effects of the compound on pancreatic cancer cells. aacrjournals.orgnih.gov
Western blot analysis has been employed to investigate the molecular mechanisms underlying the observed effects. medchemexpress.comchemsrc.com In Patu8988t pancreatic cancer cells treated with 5 μM of SRT 1460, Western blot results showed an increased expression of the autophagy marker LC3-II. medchemexpress.comnih.govchemsrc.com This finding suggests that SRT 1460 may induce autophagy as part of its mechanism of action in cancer cells.
Organotypic Slice Cultures and Advanced 3D Cellular Models (e.g., Matrigel capillary-like tube structure formation assays for angiogenesis, relevant to similar compounds)
In Vivo Non-Human Animal Model Studies
In vivo studies using non-human animal models have highlighted the significant impact of SRT 1460 on systemic metabolism. In animal models of obesity and diabetes, such as diet-induced obese mice, genetically obese (Lepob/ob) mice, and Zucker (fa/fa) rats, administration of SIRT1 activators like SRT 1460 led to notable improvements in metabolic health. wikipedia.orgresearchgate.netnih.gov Specifically, treatment with these compounds was found to improve insulin (B600854) sensitivity and lower plasma glucose levels. usbio.netwikipedia.orgnih.govnih.gov These findings underscore the role of SIRT1 activation as a therapeutic strategy for metabolic disorders like type 2 diabetes. researchgate.netnih.gov
The systemic metabolic improvements observed with SRT 1460 are linked to its effects on key metabolic organs. Hyperinsulinaemic-euglycaemic clamp studies in Zucker fa/fa rats demonstrated that SIRT1 activators improve insulin sensitivity specifically in adipose tissue (fat), skeletal muscle, and the liver. nih.govnih.gov The mechanism in these tissues is tied to SIRT1's role as a metabolic regulator. frontiersin.orgnih.gov Activation of SIRT1 enhances fatty acid oxidation and can increase mitochondrial capacity. nih.govfrontiersin.org In the liver, SIRT1 activation can stimulate fatty acid oxidation by deacetylating key regulators like PGC-1α and modulating the activity of PPARα. frontiersin.orgnih.gov Similarly, in muscle and fat tissue, SIRT1 activation promotes fat catabolism and energy expenditure. frontiersin.org
Summary of Organ-Specific Responses to SRT 1460/SIRT1 Activation
| Organ | Cellular Response | Metabolic Outcome |
| Liver | Increased fatty acid oxidation; modulation of PGC-1α and PPARα. frontiersin.orgnih.gov | Improved insulin sensitivity; reduced hepatic steatosis risk. nih.govtermedia.pl |
| Skeletal Muscle | Increased mitochondrial capacity; enhanced fatty acid oxidation. nih.govfrontiersin.org | Improved insulin sensitivity and glucose uptake. nih.govfrontiersin.org |
| Adipose Tissue (Fat) | Enhanced fat catabolism; regulation of PPARγ. frontiersin.orgijbs.com | Improved insulin sensitivity; regulation of fat storage. nih.govtermedia.pl |
This table summarizes the documented cellular and metabolic responses in key metabolic organs following the activation of SIRT1 by compounds such as SRT 1460.
Evaluation of Histological and Biochemical Markers in Tissues (e.g., for mitochondrial and metabolic function)
Preclinical evaluation of SRT 1460, the parent compound of SRT 1460-d9, has centered on biochemical markers, particularly concerning its interaction with sirtuin 1 (SIRT1), an enzyme linked to metabolic regulation and mitochondrial function. capes.gov.br Initial reports suggested that SRT1460 was a potent, direct activator of SIRT1, with an EC1.5 (the concentration required for 50% of maximal activation) of 2.9 µM and a maximum activation rate of 447% in certain in vitro assays. ijbs.com These assays, however, utilized a peptide substrate derived from the p53 protein that was chemically modified with a fluorophore tag, specifically 5-carboxytetramethylrhodamine (B559615) (TAMRA). oup.comoup.com
To further investigate the mechanism, biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) were employed. capes.gov.br These studies provided direct evidence that SRT1460 interacts with the fluorophore-containing peptide substrate itself, rather than directly with the SIRT1 enzyme. capes.gov.br ITC analysis confirmed that SRT1460 binds to the SIRT1-TAMRA peptide substrate complex but not to the complex formed with the native, untagged peptide. capes.gov.brijbs.com This suggests that the compound facilitates a more productive conformation for deacetylation only in the presence of the artificial, fluorophore-tagged substrate. ijbs.com
While direct histological data from tissue samples in non-human models treated with this compound are not extensively detailed in the reviewed literature, the biochemical findings have significant implications. The controversy surrounding its mechanism underscores the importance of using multiple, physiologically relevant substrates in biochemical assays to avoid misleading results. merckmillipore.commerckmillipore.com The compound has been shown to be highly promiscuous in broad selectivity assessments, exhibiting off-target activities against numerous other receptors, enzymes, and ion channels, which complicates the interpretation of its effects on mitochondrial and metabolic function. aginganddisease.orgmdpi.com
A study that conjugated SRT1460 to a mitochondrial targeting peptide observed small improvements in mitochondrial health markers, though further work was deemed necessary to confirm efficacy. scholaris.ca This suggests a potential, albeit perhaps indirect, influence on mitochondrial function that warrants more investigation with appropriate assays. scholaris.ca
| Biochemical Marker/Assay | Key Finding | Implication for Mitochondrial/Metabolic Function | Citation |
|---|---|---|---|
| SIRT1 Enzymatic Activity (Fluorophore-tagged p53 peptide) | Apparent activation of SIRT1 (EC1.5 = 2.9 µM). | Initially suggested direct enhancement of a key metabolic regulator. | ijbs.comnih.gov |
| SIRT1 Enzymatic Activity (Native p53 peptide/full-length protein) | No activation of SIRT1 observed. | Challenges the role of SRT1460 as a direct SIRT1 activator, questioning the proposed mechanism of metabolic benefit. | capes.gov.braginganddisease.org |
| Isothermal Titration Calorimetry (ITC) | SRT1460 binds to the SIRT1-TAMRA peptide complex, but not the SIRT1-native peptide complex. | Indicates an assay-dependent artifact rather than a true allosteric activation of the enzyme. | capes.gov.br |
| Nuclear Magnetic Resonance (NMR) | Demonstrated direct interaction between SRT1460 and the fluorophore-tagged peptide substrate. | Confirms the activation mechanism is an artifact of the specific substrate used. | capes.gov.br |
| Broad Target Selectivity Screen | SRT1460 exhibits multiple off-target activities. | Observed biological effects may be due to interactions with proteins other than SIRT1, complicating interpretation. | aginganddisease.orgmdpi.com |
Methodological Considerations for Model Selection and Experimental Design in Non-Human Preclinical Research
The preclinical investigation of compounds like this compound requires careful methodological consideration to ensure the validity, reproducibility, and translatability of findings. nih.govnih.gov The challenges encountered during the evaluation of SRT1460 itself provide critical lessons for designing future non-human preclinical research.
Model Selection: The choice of an appropriate animal model is fundamental and depends on the specific research question. mdpi.com For studying metabolic diseases, rodents, including various strains of mice and rats, are most commonly used. nih.govd-nb.info
Diet-Induced Models: To study metabolic dysfunction, models using dietary manipulation (e.g., high-fat, high-fructose, or high-carbohydrate diets) are often employed as they can mimic the pathophysiology of metabolic syndrome in humans. nih.govd-nb.info Strains like C57BL/6J mice are frequently used because they are susceptible to developing obesity, insulin resistance, and hepatic steatosis on such diets. mdpi.com
Genetic Models: Genetically modified models, such as ob/ob or db/db mice which have disruptions in the leptin signaling pathway, can also be valuable. mdpi.com However, these monogenic models may represent more severe conditions and might not fully capture the complex gene-environment interactions of human metabolic diseases. scielo.br
Species Considerations: While rodents are predominant, differences in physiology and metabolism between species must be considered. wikipedia.org For certas, non-human primates may offer greater physiological similarity to humans, though their use is constrained by ethical and cost considerations. mdpi.com The choice between mice and rats can also be significant, as some studies have shown different outcomes between these species. nih.gov
Experimental Design: A robust experimental design is crucial for mitigating bias and enhancing the reproducibility of preclinical research. jax.orgppd.com
Avoiding Assay-Dependent Artifacts: The history of SRT1460 highlights a critical methodological pitfall. The initial characterization relied on a single type of in vitro assay that produced misleading results. capes.gov.broup.com It is imperative to validate initial findings using multiple, independent, and physiologically relevant assays. merckmillipore.commerckmillipore.com For enzyme modulators, this includes testing activity against native substrates (both peptides and full-length proteins) and employing biophysical methods (e.g., ITC, NMR, Surface Plasmon Resonance) to confirm direct binding and mechanism of action. capes.gov.braginganddisease.org
Reproducibility and Heterogeneity: There is a recognized "reproducibility crisis" in preclinical research, often stemming from overly standardized single-laboratory studies. nih.govplos.org Incorporating planned heterogeneity, for instance by using multi-laboratory study designs, can increase the external validity and reproducibility of findings without necessarily increasing total sample size. plos.org Factors such as the animal vendor, housing conditions, and even the gut microbiota can significantly influence experimental outcomes and should be considered and reported. chondrex.com
Rigorous Conduct and Reporting: Studies should be designed with adequate statistical power, including a priori sample size calculations. nih.gov Key elements of rigorous design include randomization of animals to treatment groups, blinding of investigators during data collection and analysis, and clearly defined primary endpoints. ppd.com Reporting should be transparent and comprehensive, detailing the specific animal model, housing conditions, and all experimental procedures to allow for critical evaluation and replication. nih.gov
| Consideration | Rationale | Example Application | Citation |
|---|---|---|---|
| Orthogonal Assay Validation | To avoid misleading results from assay-specific artifacts, as seen with SRT1460 and fluorophore-tagged substrates. | Confirming enzyme activation with native peptide and full-length protein substrates; using biophysical methods like ITC or SPR to verify direct binding. | capes.gov.braginganddisease.org |
| "Fit for Purpose" Animal Model Selection | The model must accurately recapitulate the human disease state being studied. | Using high-fat diet-induced obese C57BL/6J mice to study effects on metabolic syndrome, rather than a lean, healthy model. | nih.govmdpi.com |
| Multi-Laboratory Studies | To increase the heterogeneity of the study sample, which improves the external validity and reproducibility of the results. | Conducting a study in parallel at three different research sites to ensure findings are not specific to one laboratory's environment. | plos.org |
| Statistical Rigor | To prevent underpowered studies and false-positive results. | Performing a power analysis to determine the appropriate number of animals per group before starting the experiment. | nih.gov |
| Control of Environmental Variables | Factors like animal vendor, diet composition, and gut microbiota can significantly impact results, especially in metabolic studies. | Using animals from a single vendor source and allowing for a sufficient acclimation period to stabilize gut microbiota. | chondrex.com |
| Blinding and Randomization | To minimize unconscious bias in data collection and analysis. | Randomly assigning animals to treatment or placebo groups; ensuring the person assessing outcomes is unaware of the assignments. | ppd.com |
Computational and Advanced Methodological Approaches in Srt 1460 D9 Research
Structure-Activity Relationship (SAR) Analysis and Rational Design
The development of sirtuin-activating compounds (STACs) like SRT1460 has been a testament to the power of structure-activity relationship (SAR) analysis and rational design. These approaches have guided the optimization of lead compounds to enhance potency and selectivity for SIRT1.
Identification of Structural Determinants for Sirtuin Modulatory Activity
The journey to identify potent and selective SIRT1 activators often begins with high-throughput screening to find initial "hit" molecules. Subsequent SAR studies are then crucial for refining these hits into lead compounds like SRT1460. Research has shown that specific structural features of these molecules are critical for their sirtuin-modulating activity. For instance, the imidazo[1,2-b]thiazole scaffold present in SRT1460 is a key structural motif. researchgate.net
Kinetic analyses have revealed that compounds like SRT1460 appear to increase SIRT1 deacetylase activity by lowering the Michaelis constant (KM) for the acetylated peptide substrate, without significantly affecting the KM for the NAD+ cofactor. mdpi.com This suggests an allosteric mechanism of action. However, a significant finding in the SAR studies of these compounds has been the influence of the substrate itself on their activity. It has been observed that the activation of SIRT1 by SRT1460 and similar compounds is dependent on the presence of a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or tetramethylrhodamine (B1193902) (TAMRA), attached to the peptide substrate. nih.govresearchgate.netoup.com When native peptide substrates without these fluorescent tags are used, the activating effect is not observed. researchgate.netresearchgate.net This indicates that the structural determinants for activity are not solely within the activator molecule but involve a ternary complex of the activator, the enzyme, and the specific substrate.
The deuteration of SRT1460 to create SRT 1460-d9 is a prime example of rational design aimed at improving pharmacokinetic properties. By replacing specific hydrogen atoms with deuterium (B1214612), the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This modification can slow down metabolic processes, potentially leading to a longer half-life and sustained activity of the compound in biological systems.
Computational Modeling for Predictive Activity and Selectivity
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, has played a vital role in the rational design and prediction of the activity and selectivity of sirtuin modulators. QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their biological activities.
For sirtuin activators, QSAR models have been constructed to understand the SAR of fused-aromatic activators, including imidazothiazole analogs similar to SRT1460. researchgate.net These models help in identifying key molecular descriptors that are positively or negatively correlated with SIRT1 activation. Such insights are invaluable for the rational design of new, potentially more potent and selective activators. researchgate.net
Furthermore, computational approaches have been used to predict the selectivity of compounds like SRT1460 for SIRT1 over other sirtuin isoforms such as SIRT2 and SIRT3. mdpi.commedchemexpress.com Optimized STACs, including SRT1460, have demonstrated significant selectivity for SIRT1 in vitro, a property that is crucial for targeted therapeutic applications. mdpi.com The development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), has further aided in understanding the steric and electrostatic requirements of the sirtuin binding site, guiding the synthesis of more selective inhibitors and potentially activators. doi.org
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
To visualize and understand the interaction between sirtuin modulators and their protein targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These computational techniques provide insights into the binding modes, interaction energies, and conformational changes that are difficult to obtain through experimental methods alone.
Molecular docking studies have been employed to predict the binding pose of sirtuin activators and inhibitors within the sirtuin catalytic domain. doi.org For resveratrol (B1683913), a well-known natural SIRT1 activator, docking studies have suggested that it binds to an allosteric site, enhancing the binding of the peptide substrate. mdpi.com While the exact binding site of SRT1460 has been a subject of debate, computational docking has been used to explore potential interactions. mdpi.comresearchgate.net Some studies suggest that these activators may bind to the SIRT1-peptide substrate complex rather than to the enzyme alone. nih.gov
Molecular dynamics simulations take the static snapshots provided by docking and simulate the movement of the ligand-protein complex over time. This allows for the assessment of the stability of the predicted binding poses and the investigation of conformational changes induced by ligand binding. MD simulations have been used to study the interaction of various compounds with SIRT1, providing insights into the dynamic nature of the activation mechanism. nih.govresearchgate.net For instance, simulations have helped to understand the role of SIRT1's N-terminal domain in the activation by small molecules. oup.comnih.gov These computational studies are crucial for refining our understanding of how compounds like this compound might modulate sirtuin activity.
High-Throughput Screening (HTS) Methodologies for Novel Sirtuin Modulators
The discovery of the initial chemical scaffolds for many sirtuin modulators, including the precursors to SRT1460, was made possible through high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme like SIRT1.
A variety of HTS assays have been developed for sirtuins. Fluorescence-based assays are particularly common due to their sensitivity and suitability for automation. These include assays that measure the release of a fluorescent product upon deacetylation of a labeled peptide substrate. nih.govrsc.orgrsc.org For example, the Fluor de Lys assay, which uses a peptide substrate with a fluorescent aminomethylcoumarin (AMC) group, has been widely used. oup.com Fluorescence polarization and fluorescence resonance energy transfer (FRET) are other fluorescence-based techniques employed in HTS for sirtuin modulators. rsc.org
Mass spectrometry-based assays have also been utilized in HTS, offering a label-free method to directly measure the deacetylation of native peptide substrates. mdpi.comacs.org Sirtris Pharmaceuticals employed HTS methods using fluorescence polarization and mass spectrometry to identify potent "hit" molecules that were subsequently optimized to yield compounds like SRT1460. mdpi.com The choice of HTS methodology is critical, as the nature of the assay, particularly the substrate used, can significantly influence the types of modulators identified. nih.govresearchgate.net
| HTS Method | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays (e.g., Fluor de Lys) | Measures fluorescence change upon enzymatic deacetylation of a fluorophore-labeled peptide substrate. | High sensitivity, suitable for automation, high-throughput. | Prone to artifacts from fluorescent compounds, activation may be dependent on the fluorophore. |
| Mass Spectrometry-Based Assays | Directly measures the mass change of the substrate upon deacetylation. | Label-free, can use native substrates, less prone to certain artifacts. | Lower throughput than some fluorescence assays, requires more specialized equipment. |
| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled substrate upon binding to the enzyme. | Homogeneous assay format, sensitive to binding events. | Can be influenced by compounds that interfere with polarization. |
| FRET-Based Assays | Measures the transfer of energy between two fluorophores on a substrate, which is altered by enzymatic activity. | Ratiometric measurement can reduce noise. | Requires dual-labeled substrates, potential for interference. |
Emerging Technologies in Biological Research Applied to this compound Studies
The field of biological research is constantly evolving, with new technologies providing unprecedented views into cellular processes. These emerging techniques are being applied to the study of sirtuins and their modulators, offering deeper insights into their function and localization.
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding where a drug target is located within a cell and how its localization may change under different conditions is crucial for drug development. Advanced imaging techniques have been instrumental in studying the subcellular localization and dynamics of sirtuins.
The seven mammalian sirtuins have distinct subcellular localizations, which is key to their specific biological roles. frontiersin.orgmolbiolcell.org For example, SIRT1 is primarily found in the nucleus, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria. molbiolcell.org SIRT2 is predominantly cytoplasmic but can translocate to the nucleus during certain phases of the cell cycle. molbiolcell.orgnih.gov
Fluorescent probes and genetically encoded reporters, such as Green Fluorescent Protein (GFP) fusions, have been widely used to visualize the localization of sirtuins in living cells. molbiolcell.org Confocal spinning disk microscopy has been used to observe the dynamic localization of SIRT4 to centrosomes during the cell cycle. nih.gov Specific fluorescent probes with aggregation-induced emission characteristics have been developed for the real-time imaging of SIRT1 activity in living cells, which can also be used for screening modulators. acs.org
Furthermore, techniques like tripartite abundance reporters have been designed to visualize the distribution of sirtuins, such as SIRT4, between different cellular compartments like the mitochondria and the nucleus under conditions of cellular stress. researchgate.net While not yet specifically reported for this compound, these advanced imaging technologies provide powerful tools to investigate the cellular targets of sirtuin modulators and to observe the downstream consequences of their activity in real-time.
CRISPR-Cas9-Based Approaches for Target Validation
The advent of CRISPR-Cas9 gene-editing technology has provided a powerful tool for the precise validation of drug targets. biocompare.com In the context of SRT1460-d9, while direct studies employing this deuterated compound with CRISPR-Cas9 are not extensively documented in publicly available literature, the methodology is highly applicable for validating its primary target, Sirtuin 1 (SIRT1). The controversy surrounding the direct activation of SIRT1 by compounds like SRT1460 underscores the necessity for such advanced validation techniques. acs.orgnih.gov
CRISPR-Cas9 can be utilized in several ways to validate the target of SRT1460-d9. A primary approach involves the use of a nuclease-deficient Cas9 (dCas9) fused to an activator domain (CRISPRa) or a repressor domain (CRISPRi). These systems can be targeted to the SIRT1 gene promoter to either upregulate or downregulate its endogenous expression without altering the DNA sequence itself.
For instance, a CRISPRa system can be employed to activate the endogenous expression of SIRT1. nih.gov The cellular response to SRT1460-d9 in these SIRT1-activated cells can then be compared to control cells. If the effects of SRT1460-d9 are potentiated in cells with higher SIRT1 levels, it would provide strong evidence that SIRT1 is indeed a key mediator of the compound's activity. Conversely, using a CRISPRi system to knockdown SIRT1 expression would be expected to diminish the cellular effects of SRT1460-d9 if the compound acts via this sirtuin.
Another powerful application of CRISPR-Cas9 is the generation of knockout cell lines or animal models. biocompare.com By creating a complete knockout of the SIRT1 gene, researchers can definitively test whether the presence of SIRT1 is essential for the activity of SRT1460-d9. Comparing the response to the compound in wild-type versus SIRT1 knockout models provides a clear and robust method for target validation. biorxiv.org This approach has been successfully used to de-validate other potential drug targets, saving considerable resources in the drug development pipeline. biocompare.com
The table below outlines a hypothetical experimental design for validating the SIRT1-dependent effects of SRT1460-d9 using CRISPR-Cas9 technology.
| CRISPR-Cas9 Approach | Experimental Setup | Expected Outcome if SIRT1 is the Target | Key Scientific Question |
| CRISPRa (Activation) | Transfect cells with dCas9-activator and gRNA targeting the SIRT1 promoter, then treat with SRT1460-d9. | Enhanced cellular response to SRT1460-d9 compared to control cells. | Does increasing endogenous SIRT1 expression amplify the effects of SRT1460-d9? |
| CRISPRi (Interference) | Transfect cells with dCas9-repressor and gRNA targeting the SIRT1 promoter, then treat with SRT1460-d9. | Attenuated or abolished cellular response to SRT1460-d9. | Does reducing endogenous SIRT1 expression inhibit the effects of SRT1460-d9? |
| CRISPR Knockout | Generate a stable SIRT1 knockout cell line, then treat with SRT1460-d9. | No significant cellular response to SRT1460-d9 in knockout cells compared to wild-type. | Is SIRT1 essential for the biological activity of SRT1460-d9? |
This systematic approach, leveraging the precision of CRISPR-Cas9, is crucial for unequivocally validating the molecular targets of investigational compounds like SRT1460-d9 and resolving ambiguities arising from traditional biochemical assays.
Bioinformatic Analysis of High-Throughput Data
In the investigation of a compound's mechanism of action, high-throughput technologies such as RNA sequencing (RNA-seq) and proteomics generate vast amounts of data. The bioinformatic analysis of this data is essential for identifying the downstream pathways and cellular processes modulated by a compound like SRT1460-d9. While specific high-throughput datasets for SRT1460-d9 are not widely published, the established workflows for analyzing data from sirtuin-modulating compounds provide a clear framework for how such an analysis would be conducted.
The primary goal of a bioinformatic analysis in this context is to move from a long list of differentially expressed genes or proteins to a functional understanding of the compound's effects. A typical RNA-seq analysis workflow begins with raw sequencing reads, which are then aligned to a reference genome. github.iobioinformatics.ca The number of reads mapping to each gene is counted, resulting in a table of counts that can be used for statistical analysis to identify differentially expressed genes between SRT1460-d9-treated and control samples. bioconductor.org
Once a list of differentially expressed genes is generated, several bioinformatic approaches are employed to interpret the data:
Gene Ontology (GO) Analysis: This method categorizes the differentially expressed genes into functional groups based on their associated biological processes, molecular functions, and cellular components. This can reveal, for example, that SRT1460-d9 treatment leads to the upregulation of genes involved in mitochondrial biogenesis or the downregulation of genes related to inflammation.
Pathway Analysis: Tools such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to map the differentially expressed genes to known signaling and metabolic pathways. This can elucidate the specific molecular pathways that are perturbed by the compound.
Network Analysis: This approach constructs interaction networks of the affected genes and proteins, which can help to identify key regulatory hubs or modules that are targeted by SRT1460-d9.
The table below illustrates a potential bioinformatic workflow for analyzing RNA-seq data from cells treated with SRT1460-d9.
| Analysis Step | Description | Tools and Databases | Expected Insights |
| Data Pre-processing | Quality control of raw sequencing reads, adapter trimming, and removal of low-quality reads. | FASTX-Toolkit, Btrim | Ensuring the reliability of the downstream analysis. |
| Read Alignment | Aligning the processed reads to a reference genome. | HISAT2, Bowtie | Determining the genomic origin of the RNA transcripts. |
| Quantification | Counting the number of reads that map to each gene. | HTSeq, featureCounts | Generating a count matrix for statistical analysis. |
| Differential Expression Analysis | Statistical testing to identify genes with significant changes in expression between treated and control groups. | DESeq2, edgeR | A list of up- and down-regulated genes in response to SRT1460-d9. |
| Functional Annotation and Enrichment Analysis | Identifying over-represented GO terms and pathways among the differentially expressed genes. | DAVID, Metascape, KEGG | Understanding the biological functions and pathways affected by SRT1460-d9. |
| Network Analysis | Building and analyzing protein-protein interaction networks of the affected genes. | STRING, Cytoscape | Identifying key regulatory nodes and functional modules. |
This type of comprehensive bioinformatic analysis is indispensable for building a detailed picture of the cellular response to SRT1460-d9, moving beyond its primary target to understand its broader physiological effects. The integration of data from CRISPR-based target validation with high-throughput transcriptomic or proteomic data provides a powerful, systems-level approach to drug discovery and development.
Broader Academic Implications and Future Research Trajectories for Srt 1460 D9
Advancing the Fundamental Understanding of Sirtuin Biology
SRT1460 was developed as a small-molecule activator of SIRT1, a NAD+-dependent deacetylase crucial for regulating cellular processes like metabolism, DNA repair, and inflammation. wikipedia.orgmdpi.comnih.gov Initial studies reported that SRT1460 and similar compounds could potently activate SIRT1, with SRT1460 showing an EC1.5 value of 2.9 μM and high selectivity for SIRT1 over SIRT2 and SIRT3. medchemexpress.com This activation was thought to occur by lowering the Michaelis constant (KM) of SIRT1 for its acetylated substrates without affecting the KM for its cofactor NAD+. mdpi.comnih.gov
However, the use of SRT1460 in research has been pivotal in uncovering a significant controversy regarding the mechanism of SIRT1 activation by synthetic compounds. Subsequent, rigorous biochemical investigations revealed that the activating effect of SRT1460, SRT1720, and resveratrol (B1683913) was not observed when using native peptide or full-length protein substrates. nih.govnih.gov Instead, the activation appeared to be an artifact dependent on the presence of a covalently attached fluorophore (like TAMRA) on the peptide substrate used in many high-throughput assays. nih.govnih.govresearchgate.net Biophysical studies using Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC) provided evidence that compounds like SRT1460 interact directly with the fluorophore-containing substrate, rather than directly activating the SIRT1 enzyme in a general sense. nih.govresearchgate.net
This controversy has been instrumental in advancing the field. It has forced a re-evaluation of early STACs and has underscored the critical importance of using multiple, physiologically relevant assay systems, including native substrates, when characterizing enzyme modulators. nih.govaginganddisease.org The debate spurred by SRT1460 has led to a more nuanced understanding of allosteric regulation of sirtuins and has highlighted that the effect of activators can be highly substrate-dependent. oup.comaging-us.com This has shifted research towards identifying substrate-selective modulators, which could offer more targeted therapeutic effects. aging-us.com
Implications for Investigating Age-Related Processes and Metabolic Dysregulation
Sirtuins, particularly SIRT1, are considered key regulators in processes that decline with age, including the control of metabolism and resistance to cellular stress. mdpi.comfrontiersin.org As such, activators like SRT1460 have been valuable tools for probing these pathways. In animal models, SRT1460 and related compounds were initially reported to improve insulin (B600854) sensitivity, lower plasma glucose, and enhance mitochondrial function, mimicking some of the beneficial effects of caloric restriction—a known activator of SIRT1. wikipedia.orgnih.govfrontiersin.org These findings positioned SIRT1 as a promising target for metabolic and age-related diseases like type 2 diabetes. wikipedia.orgnih.gov
Despite the questions surrounding its direct mechanism of action, the use of SRT1460 in cellular and animal models has helped to delineate SIRT1-related pathways. For instance, studies have used STACs to investigate SIRT1's role in regulating key metabolic players like peroxisome proliferator-activated receptor-gamma co-activator-1α (PGC-1α), forkhead box O (FOXO) transcription factors, and AMP-activated protein kinase (AMPK). aginganddisease.orgijbs.com Even if some effects are not mediated by direct SIRT1 activation, these compounds can perturb cellular networks, providing clues about the intricate connections between SIRT1, energy sensing, and metabolic homeostasis. mdpi.comijbs.com
The introduction of SRT 1460-d9, a deuterated version of the parent compound, is particularly relevant for these in vivo studies. Deuteration can alter a molecule's metabolic stability, which is a critical factor in pharmacokinetic studies. Utilizing this compound allows researchers to more accurately trace the compound's fate and activity in translational models of age-related diseases.
Identification of Unexplored Biological Pathways and Off-Target Interactions (Academic Relevance)
A crucial academic outcome from the study of SRT1460 has been the characterization of its off-target effects. Research has demonstrated that SRT1460, SRT1720, and SRT2183 interact with numerous other proteins, including various receptors, enzymes, transporters, and ion channels. mdpi.comnih.govresearchgate.net This promiscuity is a critical finding for the academic community, as it complicates the interpretation of experimental results. Effects initially attributed solely to SIRT1 activation might, in fact, be due to these off-target interactions or a combination of effects.
For example, the metabolic benefits observed with SRT1720 in some mouse models were found to be dependent on the activation of AMPK, independently of SIRT1. mdpi.comfrontiersin.org Similarly, some STACs were reported to inhibit the p300 histone acetyltransferase, which could also explain observed changes in protein acetylation levels. frontiersin.org The discovery of these off-target activities has been academically valuable, prompting a more cautious and comprehensive approach to interpreting data from chemical probe studies. It highlights the necessity of validating findings with genetic tools (e.g., SIRT1 knockout models) and assessing the specificity of chemical modulators across a wide range of potential targets. aginganddisease.org
Open Questions and Promising Avenues for Continued Scientific Inquiry
The research surrounding SRT1460 has left the scientific community with several important open questions that continue to drive investigation. The primary question remains how early STACs produce their biological effects if not through direct, universal activation of SIRT1. nih.govaginganddisease.org The substrate-dependent nature of the activation suggests a complex allosteric mechanism that is not yet fully understood. aging-us.com
This leads to several promising avenues for future research:
Deciphering Substrate-Specific Modulation: A major goal is to understand the structural and sequence-based rules that determine whether a substrate's deacetylation by SIRT1 is enhanced, inhibited, or unaffected by a given compound. aging-us.com This could enable the design of drugs that modulate SIRT1 activity on only a select group of targets, potentially increasing efficacy and reducing side effects.
Mapping Off-Target Landscapes: Systematically identifying the full range of proteins that SRT1460 and other STACs interact with is crucial for re-interpreting past studies and for understanding the broader biological impact of these chemical scaffolds.
In Vivo Mechanisms: Further investigation is needed in whole-organism models to dissect the contributions of SIRT1-dependent versus SIRT1-independent pathways to the physiological effects observed with STACs. mdpi.comfrontiersin.org
Development of Next-Generation Chemical Probes Based on this compound Scaffold
The challenges and controversies associated with first-generation STACs like SRT1460 have directly informed the development of new and improved chemical probes for studying sirtuins. mdpi.comnih.govnih.gov The limitations of SRT1460—namely its questionable direct activation mechanism and its off-target activities—have created a clear set of criteria for the next generation of sirtuin modulators.
The imidazo[1,2-b]thiazole core structure of SRT1460 could still serve as a starting point for medicinal chemistry efforts. explorationpub.com By modifying this scaffold, it may be possible to:
Enhance Specificity: Systematically altering the structure could eliminate the off-target activities observed with SRT1460, leading to probes that interact more selectively with SIRT1.
Develop True Allosteric Activators: Guided by a deeper structural understanding of the SIRT1 activation mechanism, the scaffold could be optimized to create compounds that activate SIRT1 with a wide range of native substrates, not just those with artificial fluorophore tags. oup.com
Create Isoform-Selective Probes: The development of activity-based probes (ABPs) with different chemical "warheads" and tags is a promising strategy to improve labeling efficiency and create tools that can distinguish between the activities of different sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3) within a complex biological sample. mdpi.comnih.govresearchgate.net
The use of a deuterated scaffold like this compound in these development efforts could provide advantages in studying the metabolic stability and pharmacokinetic properties of new candidate probes, accelerating their validation for use in cellular and animal studies.
Q & A
Basic: What experimental design principles are critical for investigating the physicochemical properties of SRT 1460-d9?
Methodological Answer:
Begin with a systematic literature review to identify gaps in existing studies on structurally analogous compounds . Formulate hypotheses based on molecular interactions (e.g., binding affinity, stability) and select variables such as temperature, solvent systems, and concentration gradients. Use control groups to isolate the compound’s intrinsic properties. For reproducibility, employ standardized protocols (e.g., ISO guidelines for spectroscopy or chromatography) . Pilot studies are recommended to optimize parameters before full-scale experiments.
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Conduct a meta-analysis to assess variability in experimental conditions (e.g., cell lines, assay protocols) . Use statistical tools like ANOVA to identify confounding variables. Cross-validate results via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies). Triangulate findings with computational modeling (e.g., molecular dynamics simulations) to reconcile discrepancies . Document methodological divergences in a comparative table (Table 1) to highlight sources of inconsistency.
Basic: What are the best practices for formulating hypothesis-driven research questions about this compound’s mechanism of action?
Methodological Answer: Frame questions using the PICOT framework: P opulation (e.g., specific cell types), I ntervention (this compound dosage), C omparison (control compounds), O utcome (e.g., apoptosis rates), and T imeframe . Avoid overly broad questions (e.g., “How does this compound work?”) in favor of specificity (e.g., “Does this compound inhibit kinase X via ATP-binding pocket occlusion?”). Validate feasibility through preliminary dose-response assays .
Advanced: How should researchers design multi-omics studies to elucidate this compound’s systemic effects?
Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic datasets using a systems biology approach. Employ batch-effect correction algorithms (e.g., ComBat) to harmonize data from disparate platforms . Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify perturbed biological networks. Validate findings with CRISPR-Cas9 knockout models to establish causal relationships . Use a tiered validation strategy: in silico → in vitro → in vivo .
Basic: What ethical considerations are paramount when designing preclinical studies involving this compound?
Methodological Answer:
Obtain Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB) approval for in vivo studies . Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal models. For human-derived cell lines, ensure compliance with donor consent protocols and data anonymization . Document ethical approvals explicitly in methods sections to enhance reproducibility and credibility .
Advanced: How can machine learning models improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
Train models on curated datasets (e.g., ChEMBL, PubChem) using descriptors like logP, molecular weight, and topological polar surface area. Validate with leave-one-out cross-validation to avoid overfitting . Compare algorithm performance (e.g., random forests vs. neural networks) using metrics like RMSE and R². Incorporate uncertainty quantification (e.g., Monte Carlo dropout) to assess prediction reliability . Publish code and hyperparameters for transparency .
Basic: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for this compound?
Methodological Answer:
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Apply the Shapiro-Wilk test to confirm normality and Levene’s test for homogeneity of variance . For non-parametric data, employ the Kruskal-Wallis test. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound?
Methodological Answer:
Document synthetic routes in detail, including catalyst purity, reaction atmosphere, and purification steps. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural validation . Share raw spectral data via open repositories (e.g., Zenodo). Collaborate with independent labs for inter-laboratory validation . Publish negative results to highlight procedural pitfalls .
Basic: What strategies ensure rigor in literature reviews for this compound-related research?
Methodological Answer:
Adopt PRISMA guidelines for systematic reviews, including explicit inclusion/exclusion criteria . Use tools like Covidence for screening and data extraction. Critically appraise studies for bias (e.g., QUADAS-2 for assay validation papers) . Map findings thematically (e.g., mechanistic studies vs. pharmacokinetic analyses) and visualize gaps via evidence matrices .
Advanced: How can researchers leverage CRISPR-based functional genomics to study this compound’s targets?
Methodological Answer:
Design genome-wide CRISPR screens to identify synthetic lethal interactions. Use lentiviral sgRNA libraries (e.g., Brunello) and apply MAGeCK-MLE for hit prioritization . Validate candidates with orthogonal assays (e.g., RNAi, small-molecule inhibitors). Integrate with ChIP-seq data to explore epigenetic modulation by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
